Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea
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Overview
Description
FPA-124 is a cell-permeable copper complex known for its selective inhibition of the protein kinase B (Akt) pathway.
Preparation Methods
FPA-124 is synthesized through the complexation of copper with a derivative of soy isoflavone, specifically Genistein. The synthetic route involves the reaction of Genistein with copper (II) chloride under controlled conditions to form the copper complex . The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
FPA-124 undergoes several types of chemical reactions, including:
Substitution: The ligand exchange reactions involving the copper center can lead to the formation of different complexes.
Common reagents used in these reactions include copper (II) chloride and various organic solvents. The major products formed from these reactions are typically other copper complexes with varying biological activities .
Scientific Research Applications
FPA-124 has been extensively studied for its applications in various fields:
Mechanism of Action
FPA-124 exerts its effects by selectively inhibiting the Akt pathway. It interacts with both the pleckstrin homology (PH) domain and the kinase domain of Akt, leading to the inhibition of Akt activity . This inhibition results in the induction of apoptosis in cancer cells, making FPA-124 a promising candidate for cancer therapy .
Comparison with Similar Compounds
FPA-124 is unique due to its selective inhibition of the Akt pathway and its ability to induce apoptosis in cancer cells. Similar compounds include:
Genistein: The parent compound of FPA-124, known for its anticancer properties.
Suramin: Another compound that has been identified as an inhibitor of the Akt pathway.
Myricetin: A flavonoid with similar biological activities.
These compounds share some similarities with FPA-124 but differ in their specific mechanisms of action and biological activities.
Properties
Molecular Formula |
C11H15Cl2CuN3O2S |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h5-6,8-9H,1-4H2,(H3,12,14,17);2*1H;/q;;;+2/p-2 |
InChI Key |
QVJACTALVPDBCA-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl |
Origin of Product |
United States |
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